ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate
Description
Properties
CAS No. |
1342469-82-2 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h10H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
NTZLFUNKQLLFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CO |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Structural Overview
- Molecular Formula : C₆H₉N₃O₃
- SMILES : CCOC(=O)C1=NNC(=N1)CO
- InChI : InChI=1S/C6H9N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h10H,2-3H₂,1H₃,(H,7,8,9)
Medicinal Chemistry Applications
The triazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate has shown promise in several therapeutic areas:
- Antifungal Activity : Triazoles are widely used as antifungal agents. Research indicates that compounds with triazole rings can inhibit fungal growth by interfering with ergosterol synthesis. This compound may exhibit similar properties due to its structural characteristics .
- Anticancer Potential : Studies have highlighted the anticancer properties of triazole derivatives. The interaction of this compound with specific enzymes involved in cancer cell proliferation could provide a basis for developing new anticancer therapies .
Case Study: Antifungal Activity
A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans. The mechanism involved the inhibition of lanosterol demethylase, crucial for ergosterol biosynthesis. This suggests potential for this compound in similar applications .
Agrochemical Applications
Triazoles are also recognized for their role in agrochemicals as fungicides and herbicides. This compound could be developed into formulations aimed at controlling plant pathogens.
Data Table: Triazole-Based Agrochemicals
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Tebuconazole | Fungicide | Various fungi | |
| Difenoconazole | Fungicide | Fusarium spp. | |
| This compound | Potential fungicide | TBD | Ongoing research |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science:
- Organic Electronics : Triazole compounds have been explored for their use in organic light-emitting diodes (OLEDs) due to their ability to form stable thin films and conduct electricity .
Case Study: Organic Electronics
Research has shown that triazole-based materials can enhance the efficiency of OLEDs by improving charge transport properties. This compound's potential as a conductive polymer additive is currently under investigation .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the triazole ring can coordinate with metal ions. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The bioactivity and physicochemical properties of 1,2,4-triazole-3-carboxylates are highly dependent on substituents at the 1-, 5-, and 3-positions. Below is a comparative analysis of ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate with key analogues:
Table 1: Comparative Data of Selected 1,2,4-Triazole-3-Carboxylates
Stability and Hazard Profiles
- Thermal Stability : Aryl-substituted triazoles (e.g., trifluoromethoxyphenyl) show higher thermal stability (>200°C) compared to polar hydroxymethyl derivatives, which may degrade at lower temperatures .
- Regulatory Status: Several triazole carboxylates are restricted under EU CLP regulations due to carcinogenic or toxic properties, though the hydroxymethyl variant lacks explicit hazard data .
Biological Activity
Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate (C₆H₉N₃O₃) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antifungal, antibacterial, and anticancer agent. This article presents a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Structural Overview
This compound features a triazole ring which is crucial for its biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : C₆H₉N₃O₃
- SMILES : CCOC(=O)C1=NNC(=N1)CO
- InChI : InChI=1S/C6H9N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h10H,2-3H₂,1H₃,(H,7,8,9)
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is achieved through the reaction of ethyl 2-cyanoacetate with hydrazine hydrate.
- Introduction of Hydroxymethyl Group : The subsequent reaction with formaldehyde leads to the hydroxymethyl substitution.
- Esterification : Final steps involve esterification to yield the desired product.
These methods can vary based on specific reagents and conditions used in laboratory settings .
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit notable anticancer activities. For instance:
- Cytotoxicity Studies : this compound has shown cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines .
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| This compound | K562 | 13.6 ± 0.3 |
| This compound | CCRF-SB | 112 ± 19 |
These values suggest that the compound has potential as an effective therapeutic agent in treating specific types of leukemia.
Antifungal and Antibacterial Activities
The compound is also being explored for its antifungal and antibacterial properties. Preliminary studies have indicated that triazole derivatives can inhibit the growth of various pathogens by interacting with specific enzymes or disrupting cellular processes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole ring plays a crucial role in enzyme inhibition.
- The presence of the hydroxymethyl group enhances solubility and bioactivity.
These interactions may lead to alterations in cell cycle progression and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- In Vitro Studies : Various derivatives were tested for their antiproliferative effects on leukemia cells. The results indicated a dose-dependent response with increased cell death observed at higher concentrations.
- Comparative Analyses : The compound was compared with established anticancer agents like ribavirin and showed promising results with lower CC50 values in certain cell lines .
Preparation Methods
Key Steps
-
Substrate Preparation : Ethyl 2-ethoxy-2-iminoacetate and hydroxymethyl-substituted hydrazine are dissolved in anhydrous ether.
-
Oxidative Cyclization : Copper(I) chloride (10 mol%) and tert-butanol peroxide (1.5 equiv) are added at 80°C, promoting N–N bond formation.
The reaction’s regioselectivity is attributed to copper’s ability to stabilize transition states, favoring 1,2,4-triazole over 1,2,3-isomers. Post-reaction purification involves silica gel chromatography, with LC-MS confirming a molecular ion peak at m/z 186.18.
Table 1: Optimization of Copper-Catalyzed Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| CuCl Loading | 10 mol% | Balances cost |
| Oxidant Equiv | 1.5 | Prevents overoxidation |
Advantages :
-
High regioselectivity and functional group tolerance.
-
Scalable to gram quantities.
Limitations :
-
Requires anhydrous conditions.
-
Copper residues necessitate additional purification.
Acid-Mediated Ring Closure Using Polyethylene Glycol (PEG)
An eco-friendly method leverages PEG-400 as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst to synthesize triazoles from 2,2,2-trichloroethyl imidate. This approach achieves 92% yield under mild conditions (50°C, 6 h).
Mechanistic Insights
-
Imidate Activation : PTSA protonates the imidate nitrogen, enhancing electrophilicity.
-
Cyclization : Nucleophilic attack by hydrazine forms the triazole ring, with PEG stabilizing intermediates via hydrogen bonding.
The product is isolated via aqueous workup and characterized by -NMR ( 165.2 ppm for ester C=O).
Advantages :
-
Eliminates volatile organic solvents.
-
Catalyst recyclability up to three cycles.
Limitations :
-
Limited substrate scope for bulky substituents.
-
Longer reaction times compared to conventional methods.
Desulfurization-Based Synthesis from Thiosemicarbazides
A patent-derived method avoids explosive diazotization by using thiosemicarbazide and monomethyl oxalyl chloride. After ring closure, desulfurization with acetic acid–hydrogen peroxide yields 5-hydroxymethyl-triazole-3-carboxylic acid, which is esterified to the target compound.
Critical Steps
-
Thiosemicarbazide Condensation : Reacted with oxalyl chloride derivatives at 0°C.
-
Oxidative Desulfurization : Hydrogen peroxide (30%) in acetic acid removes sulfur at 50°C.
-
Esterification : Methanol/sulfuric acid converts the carboxylic acid to ethyl ester.
This method achieves 62–92% yield and is noted for its safety profile.
Table 2: Comparison of Desulfurization Conditions
| Parameter | Value | Outcome |
|---|---|---|
| H2O2 Concentration | 30% | Complete desulfurization |
| Temperature | 50°C | Minimizes side products |
| Reaction Time | 2 h | Optimal conversion |
Advantages :
-
Eliminates hazardous diazonium intermediates.
-
High yields with simple equipment.
Limitations :
-
Requires careful handling of peroxides.
-
Multi-step purification.
Emerging Techniques: Flow Chemistry and Catalytic Innovations
Recent advances in flow chemistry (e.g., Cu/C catalytic columns) aim to enhance triazole synthesis efficiency. Although initial attempts to adapt these for ethyl 5-(hydroxymethyl)-1,2,4-triazole-3-carboxylate were unsuccessful, ongoing research focuses on:
Q & A
Q. What are the optimal synthetic routes for ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?
Answer: The compound is synthesized via cyclization reactions, often starting from hydrazine derivatives and ethyl esters. Key methods include:
- Condensation reactions using 3-hydroxybenzaldehyde and ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in ethanol or DMSO at 80–100°C, yielding ~70–85% purity after recrystallization .
- Hydroxymethylation under anhydrous conditions with LiAlH₄ or NaBH₄ for selective reduction, improving reaction efficiency by 20–30% compared to non-anhydrous setups .
Q. Critical parameters :
- Temperature : Higher temperatures (>100°C) risk decomposition of the hydroxymethyl group.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may require post-reaction purification .
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
Answer:
- X-ray crystallography confirms the triazole ring geometry, hydroxymethyl orientation, and ester group planarity. Interatomic distances (e.g., C=O bond: 1.21 Å) align with DFT calculations .
- NMR spectroscopy :
- IR spectroscopy : O-H stretch (3300–3500 cm⁻¹) and C=O (1720 cm⁻¹) confirm functional groups .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
Answer:
- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in hexane. Adjusting pH to 6–8 enhances aqueous solubility due to deprotonation of the hydroxymethyl group .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at 2–8°C in inert atmospheres .
Q. How does the hydroxymethyl substituent influence reactivity in derivatization reactions?
Answer: The hydroxymethyl group enables:
- Oxidation to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 60–70%), forming a bifunctional triazole-carboxylic acid .
- Esterification with acyl chlorides (e.g., acetyl chloride) under mild conditions (room temperature, 2 hours) .
- Cross-coupling via Mitsunobu reactions to introduce aryl/alkyl chains, critical for medicinal chemistry applications .
Q. What preliminary biological screening data exist for this compound?
Answer:
- Antimicrobial activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .
- Enzyme inhibition : IC₅₀ of 8.3 µM against human carbonic anhydrase IX, suggesting anticancer potential .
- Cytotoxicity : CC₅₀ >100 µM in HEK293 cells, indicating low baseline toxicity .
Advanced Research Questions
Q. How can computational modeling optimize derivative design for enhanced bioactivity?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like fungal CYP51 (ΔG: −9.2 kcal/mol) .
- QSAR models : Electron-withdrawing substituents at C5 improve antifungal activity (R² = 0.87 for logP vs. MIC) .
- ADMET prediction : The hydroxymethyl group reduces logP (1.2 vs. 2.5 for methyl analogs), improving bioavailability .
Q. What strategies resolve contradictions in reported biological activity across studies?
Answer: Discrepancies arise from:
- Assay variability : Broth microdilution vs. agar diffusion alters MIC values by 2–4× .
- Stereochemical factors : The (R)-hydroxyethyl enantiomer (see ) shows 3× higher activity than the (S)-form against Aspergillus fumigatus .
- Synergistic effects : Co-administration with fluconazole reduces MIC to 6.25 µg/mL .
Q. Methodological recommendations :
- Standardize assay protocols (CLSI guidelines).
- Characterize stereochemistry via chiral HPLC or X-ray .
Q. How can reaction engineering improve scalability of synthesis?
Answer:
- Flow chemistry : Continuous reactors reduce reaction time by 50% (30 minutes vs. 1 hour batch) and improve yield consistency (±2% vs. ±10% batch) .
- In-line analytics : Real-time FTIR monitors hydroxymethylation progress, enabling automated pH adjustments .
- Solvent recycling : Ethanol recovery via distillation reduces waste by 40% .
Q. What mechanistic insights explain its enzyme inhibitory activity?
Answer:
- Carbonic anhydrase IX inhibition : The triazole ring coordinates with Zn²⁺ in the active site, while the hydroxymethyl group forms H-bonds with Thr199 (Ki: 5.8 nM) .
- CYP51 binding : Hydrophobic interactions with Leu121 and Phe228 stabilize the enzyme-inhibitor complex (MD simulations) .
Q. How do structural analogs compare in performance, and what design principles emerge?
Answer:
- Methoxymethyl analog : Higher logP (1.8) improves blood-brain barrier penetration but reduces aqueous solubility .
- Chloro-substituted analog : Enhances antibacterial activity (MIC: 6.25 µg/mL) but increases cytotoxicity (CC₅₀: 50 µM) .
Q. Design principles :
- Balance logP (1.0–2.0) for optimal bioavailability.
- Introduce electron-deficient substituents (e.g., -NO₂) to boost antifungal potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
